molecular formula C6H5BrOS B1339219 5-Bromo-3-methylthiophene-2-carbaldehyde CAS No. 38239-46-2

5-Bromo-3-methylthiophene-2-carbaldehyde

Cat. No. B1339219
Key on ui cas rn: 38239-46-2
M. Wt: 205.07 g/mol
InChI Key: NIXUUECXYHZKTI-UHFFFAOYSA-N
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Patent
US09000006B2

Procedure details

Bromine (104 mL, 2.02 mol) was added dropwise to a 0° C. solution of 255 g of 3-methylthiophene-2-carboxaldehyde (2.02 mol) in 1.7 L of chloroform cooled with an external ice bath. After the addition was complete, the mixture was allowed to slowly warm to room temperature, and then heated at reflux temperature for 2 hours. The red mixture was diluted with 1 L methylene chloride and successively washed with water, saturated bicarbonate solution, and brine. The organic fraction was dried over anhydrous sodium sulfate and concentrated to a red oil. The crude oil was then vacuum distilled to isolate fractions which eluted at 101-106° C. at ca. 2 torr, which produced 301 g of a pale yellow-green solid. 1H NMR (CDCl3, 200 MHz): δ=9.87 (s, 1H), 6.94 (s, 1H) 2.53 (s, 3H).
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:8]=[CH:7][S:6][C:5]=1[CH:9]=[O:10]>C(Cl)(Cl)Cl.C(Cl)Cl>[Br:1][C:7]1[S:6][C:5]([CH:9]=[O:10])=[C:4]([CH3:3])[CH:8]=1

Inputs

Step One
Name
Quantity
104 mL
Type
reactant
Smiles
BrBr
Name
Quantity
255 g
Type
reactant
Smiles
CC1=C(SC=C1)C=O
Name
Quantity
1.7 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an external ice bath
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
successively washed with water, saturated bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red oil
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled
CUSTOM
Type
CUSTOM
Details
to isolate fractions which
WASH
Type
WASH
Details
eluted at 101-106° C. at ca. 2 torr, which

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(S1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 301 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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